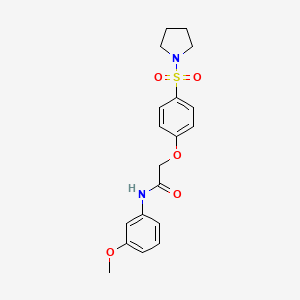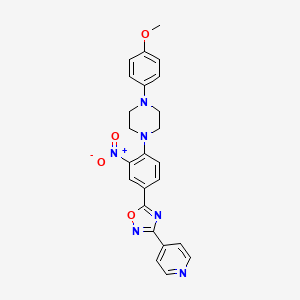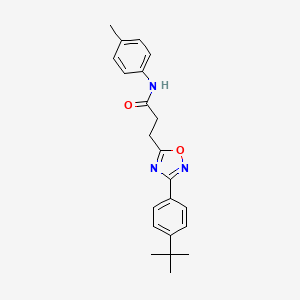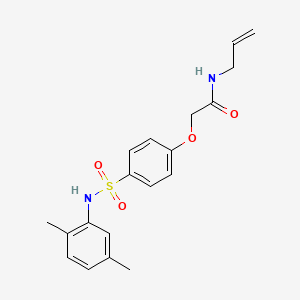
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as PSAPSA, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. PSAPSA has been studied extensively for its therapeutic properties, and its unique chemical structure has made it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is necessary for the growth and survival of bacteria. This compound may also inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. This compound has been shown to have a high affinity for bacterial enzymes, leading to its antimicrobial effects. It has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide in lab experiments include its low toxicity profile, high purity, and yield. This compound has been shown to be stable under various conditions, making it a reliable candidate for use in experiments. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Another potential area of research is the use of this compound in combination with other antimicrobial or anti-inflammatory agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug development and disease treatment.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its antimicrobial and anti-inflammatory effects, and its unique chemical structure has made it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The most common method involves the reaction of 4-sulfamoylphenylacetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield this compound. This method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c15-23(19,20)12-8-6-11(7-9-12)17-14(18)10-16-24(21,22)13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18)(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRLJLQBXVWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

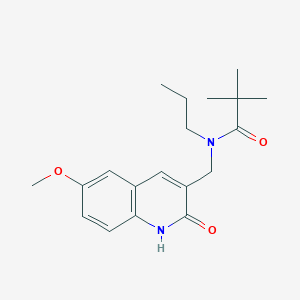
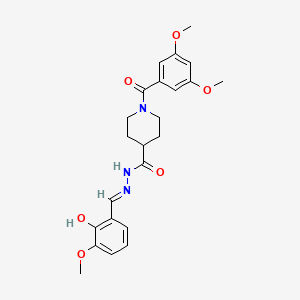
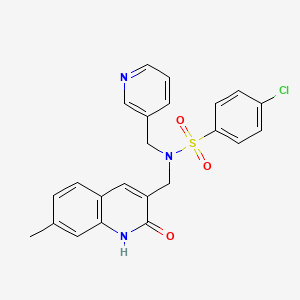




![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)
